molecular formula C12H10ClN3O3 B11725012 Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

Cat. No.: B11725012
M. Wt: 279.68 g/mol
InChI Key: OIJSXSHKPYVMHY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a phenyl group, and various functional groups such as a chloro, hydroxyimino, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, leading to the formation of the pyrazole core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Hydroxyimino Group Formation: This step involves the reaction of the compound with hydroxylamine to introduce the hydroxyimino group.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group would yield a nitro derivative, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate: This compound is unique due to the presence of the hydroxyimino group, which is not commonly found in similar compounds.

    Methyl 5-chloro-4-(aminomethyl)-1-phenylpyrazole-3-carboxylate: Similar structure but with an amino group instead of a hydroxyimino group.

    Methyl 5-chloro-4-(nitromethyl)-1-phenylpyrazole-3-carboxylate: Contains a nitro group instead of a hydroxyimino group.

Uniqueness

The presence of the hydroxyimino group in this compound makes it unique, as this functional group can participate in specific interactions that are not possible with amino or nitro groups. This can lead to different biological activities and applications.

Properties

IUPAC Name

methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-12(17)10-9(7-14-18)11(13)16(15-10)8-5-3-2-4-6-8/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJSXSHKPYVMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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